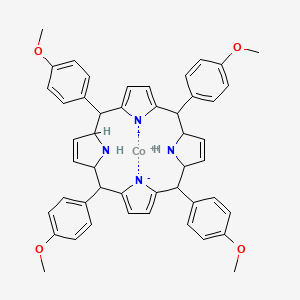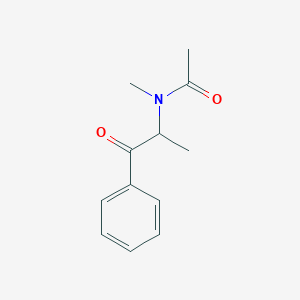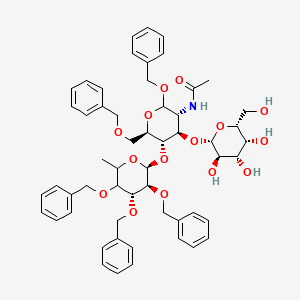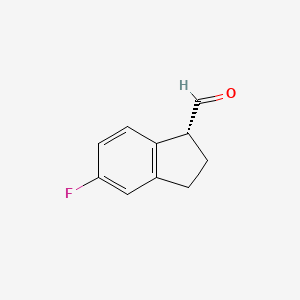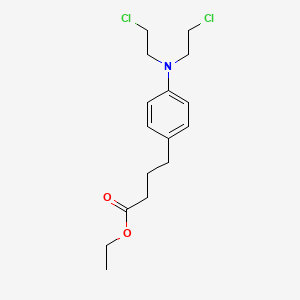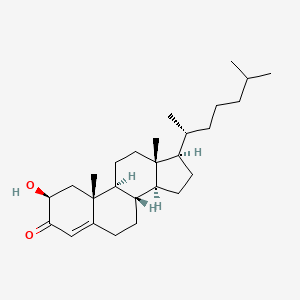
Cholest-4-en-3-one, 2-hydroxy-, (2b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-4-en-3-one, 2-hydroxy-, (2b)- is a cholestanoid compound that is structurally characterized by a cholest-4-ene backbone substituted by a hydroxy group at position 2 and an oxo group at position 3. This compound is a significant intermediate in steroid chemistry and has various applications in the synthesis of steroid drugs and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be synthesized through several chemical methods. One common method involves the Oppenauer oxidation of cholesterol, which converts cholesterol to cholest-4-en-3-one. Another method is the acid-catalyzed isomerization of cholest-5-en-3-one. Additionally, pyridinium chlorochromate can be used to convert cholesterol to cholest-4-en-3-one .
Industrial Production Methods
Industrial production of cholest-4-en-3-one, 2-hydroxy-, (2b)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus sp. in an aqueous/organic biphasic system. This method simplifies and accelerates the production process while ensuring high purity of the product. The enzymatic reaction system is optimized to produce cholest-4-en-3-one with a purity of 99.78%, which is then identified by nuclear magnetic resonance, mass spectroscopy, and infrared spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Cholesterol oxidase is commonly used to oxidize cholesterol to cholest-4-en-3-one.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like pyridinium chlorochromate for converting cholesterol to cholest-4-en-3-one.
Major Products Formed
The major products formed from these reactions include cholest-4-en-3-one and its derivatives, such as androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione, which are important intermediates in the synthesis of anabolic drugs and contraceptive hormones .
Scientific Research Applications
Cholest-4-en-3-one, 2-hydroxy-, (2b)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various steroid drugs and other biologically active molecules.
Biology: It is used in studies related to cholesterol metabolism and its role in cellular processes.
Industry: The compound is used in the industrial production of steroid drugs and other pharmaceuticals.
Mechanism of Action
Cholest-4-en-3-one, 2-hydroxy-, (2b)- exerts its effects through various molecular targets and pathways. For example, its derivative Olesoxime binds to components of the mitochondrial permeability transition pore, such as the voltage-dependent anion channel and the translocator protein 18 kDa, suggesting a potential mechanism for its neuroprotective activity . Additionally, cholesterol oxidase catalyzes the conversion of cholesterol to cholest-4-en-3-one, which can then undergo further transformations in steroid biosynthesis pathways .
Comparison with Similar Compounds
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be compared with other similar compounds, such as:
Cholest-4-en-3-one: A cholestanoid with an oxo group at position 3.
25-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 25.
26-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 26.
7α,25-dihydroxy-4-cholesten-3-one: A derivative with hydroxy groups at positions 7 and 25.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of cholest-4-en-3-one, 2-hydroxy-, (2b)- in its specific applications and effects.
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(2S,8S,9S,10R,13R,14S,17R)-2-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27+/m1/s1 |
InChI Key |
NFZDPXCPUNTQJE-OLVJEDJDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@H](C[C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


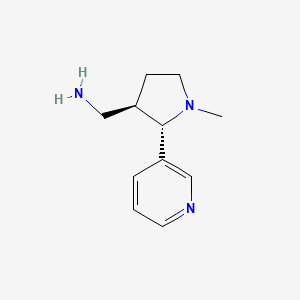


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
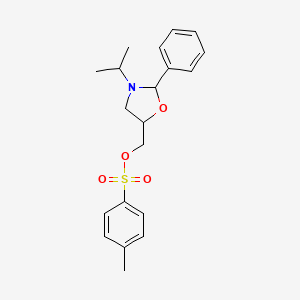


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
